Dual Mechanism of Action: Entry Inhibition Plus Reverse Transcriptase Blockade
IQP-0528 uniquely combines HIV-1 entry inhibition with non-nucleoside reverse transcriptase inhibition, a dual mechanism not shared by efavirenz, dapivirine, or UC781 . In an in vitro HIV-1 entry inhibition assay, a 3.0% HEC gel formulation containing 0.25% IQP-0528 exhibited an EC50 of 0.14 μg gel/mL culture medium, corresponding to approximately 0.001 μM IQP-0528 [1]. Standard NNRTIs lack this entry-blocking activity entirely, as documented in comparative assessments .
| Evidence Dimension | Entry inhibition EC50 |
|---|---|
| Target Compound Data | ~0.001 μM (0.14 μg gel/mL) for 0.25% IQP-0528 in 3.0% HEC gel |
| Comparator Or Baseline | Efavirenz, dapivirine, UC781: no measurable entry inhibition |
| Quantified Difference | Unique activity (qualitative difference) |
| Conditions | In vitro HIV-1 entry inhibition assay; HeLa-CD4-LTR-β-Gal cells; HIV-1IIIB |
Why This Matters
The dual mechanism confers potential for enhanced barrier to resistance and broader antiviral coverage, directly impacting compound selection for microbicide development programs.
- [1] Mahalingam A, Simmons AP, Ugaonkar SR, Watson KM, Dezzutti CS, Rohan LC, et al. Vaginal microbicide gel for delivery of IQP-0528, a pyrimidinedione analog with a dual mechanism of action against HIV-1. Antimicrob Agents Chemother. 2011;55(4):1650–60. View Source
